N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide
Description
This compound features a benzamide core substituted with a sulfamoyl group linked to a pyridin-3-ylmethyl moiety and a 5-methyl-1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyridin-3-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-11-20-21-16(25-11)19-15(22)13-4-6-14(7-5-13)26(23,24)18-10-12-3-2-8-17-9-12/h2-9,18H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBXHSVBIAIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways within the microorganisms .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Preliminary studies indicate that it may inhibit tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) with IC50 values indicating high potency .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory potential. Research has shown that it can inhibit lipoxygenase enzymes involved in inflammatory processes. This inhibition may reduce the production of pro-inflammatory mediators, suggesting therapeutic applications in treating inflammatory diseases.
Case Study 1: Antifungal Efficacy
In a clinical trial evaluating the antifungal activity of a related compound, researchers found that it exhibited greater efficacy than fluconazole against strains of Candida. The minimum inhibitory concentration (MIC) was recorded at ≤ 25 µg/mL for several derivatives, demonstrating significant promise for treating fungal infections in immunocompromised patients .
Case Study 2: Anticancer Activity
A derivative of the compound was tested against renal cancer cells and showed an IC50 value of 0.17 µM against VEGFR-2, indicating its potential as an antiangiogenic agent. This suggests that the compound could not only inhibit tumor growth but also prevent tumor vascularization, a critical factor in cancer progression.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfamoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₇H₁₆N₄O₃S₂ | 412.47 | Thiadiazole, Pyridinylmethyl |
| 4-Acetyl... (CAS 384849-12-1) | C₁₉H₁₈N₄O₄S₂ | 430.50 | Thiadiazole, Acetyl |
| LMM5 | C₂₅H₂₅N₃O₅S | 479.55 | Oxadiazole, Methoxyphenylmethyl |
| Compound 5i | C₂₅H₂₂N₄O₆S₂ | 539.11 | Thiadiazole, Fluorophenethyl |
Research Findings and Implications
- Thiadiazole vs. Oxadiazole : Thiadiazoles (e.g., target compound, 5i) exhibit stronger electron-withdrawing properties than oxadiazoles (e.g., LMM5), favoring interactions with kinases or redox enzymes .
- Substituent Effects : Methyl groups on thiadiazole (target compound) balance steric hindrance and lipophilicity, while ethyl (CAS 384849-12-1) or chloro (6a-o) substitutions may reduce target compatibility .
- Sulfamoyl Linkers : The pyridinylmethyl group in the target compound likely enhances solubility and π-π interactions compared to benzyl (LMM5) or alkyl chains .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
This molecular configuration is critical for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antibacterial and antifungal properties. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | 32.6 | E. coli, S. aureus |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Antifungal | 24–26 | A. niger, C. albicans |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-sulfamoylbenzamide | Antimicrobial (expected) | TBD | TBD |
The compound's activity against Gram-positive and Gram-negative bacteria indicates its broad-spectrum potential.
The biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or interference with cellular processes. For instance:
- Enzyme Inhibition : Thiadiazole compounds can inhibit enzymes critical for bacterial survival.
- Cell Membrane Disruption : Some derivatives disrupt the integrity of microbial cell membranes.
Study 1: Anticancer Activity
A study published in November 2022 explored the anticancer properties of thiadiazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated enhanced cytotoxicity when these compounds were modified to include more lipophilic groups, suggesting that structural modifications can significantly impact their efficacy against cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the thiadiazole ring influence both antimicrobial and anticancer activities. For example:
- Halogen Substituents : The presence of halogens on phenyl rings increased antibacterial activity.
- Lipophilic Modifications : Enhancements in lipophilicity correlated with improved anticancer activity.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step routes:
Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C under reflux (3 hours), followed by pH adjustment to precipitate intermediates .
Sulfonamide linkage : Reacting the thiadiazole intermediate with 4-(chlorosulfonyl)benzoyl chloride under anhydrous conditions.
Benzamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) at 0–25°C .
Key factors :
- Temperature : Excess heat may degrade the pyridinylmethyl group.
- Solvent choice : DMF enhances solubility but may require rigorous purification.
- Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .
Q. How can researchers validate the structural integrity of this compound, particularly its sulfamoyl and thiadiazole moieties?
Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridinylmethyl CH₂ at δ 4.5–5.0 ppm, thiadiazole C-S-C resonance) .
- IR spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₇H₁₆N₄O₃S₂).
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between benzamide and thiadiazole rings) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. ethyl groups on the thiadiazole ring) impact biological activity and target binding?
Answer:
- Structure-activity relationship (SAR) :
- Case study : Replacing the methyl group with ethyl (as in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-...) reduced antifungal activity by 40% in Candida albicans assays, suggesting steric hindrance disrupts target interactions .
Q. What strategies resolve contradictory bioactivity data across in vitro and ex vivo models (e.g., anti-inflammatory vs. cytotoxic effects)?
Answer:
- Assay standardization :
- Mechanistic studies :
Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability)?
Answer:
- In silico tools :
- LogP calculations : Predict lipophilicity (e.g., using ChemAxon or Schrödinger QikProp). A LogP >3 may limit aqueous solubility .
- Molecular dynamics (MD) simulations : Model BBB permeability by assessing hydrogen-bonding capacity with lipid bilayers .
- Experimental validation :
- Parallel artificial membrane permeability assay (PAMPA) : Quantify passive diffusion .
- Hepatic microsome stability tests : Identify metabolic hotspots (e.g., sulfamoyl cleavage) .
Methodological Challenges
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Chromatography :
- Flash column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) for bulk impurities .
- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for final polishing .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Q. How can researchers mitigate degradation during long-term storage?
Answer:
- Storage conditions :
- Temperature : -20°C under argon to prevent oxidation of the thiadiazole ring .
- Lyophilization : Convert to stable hydrochloride salts if amine groups are present .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stock solutions .
Data Interpretation and Reporting
Q. How should researchers report conflicting cytotoxicity data between cancer cell lines and primary cells?
Answer:
- Contextual factors :
- Reporting standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
